molecular formula C10H13ClO B095236 (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one CAS No. 19301-54-3

(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one

Cat. No. B095236
CAS RN: 19301-54-3
M. Wt: 184.66 g/mol
InChI Key: VWRCUEUBWJRNRQ-KVEIKIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a synthetic compound that belongs to the family of adamantane derivatives. This compound has attracted significant attention due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one has shown potential applications in the field of medicinal chemistry. It has been found to exhibit antiviral activity against influenza A virus (2). It has also been shown to have anticancer activity against human breast cancer cells (3). In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease (4).

Mechanism Of Action

The mechanism of action of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is not fully understood. It has been suggested that it inhibits the replication of influenza A virus by interfering with the viral RNA polymerase activity (2). It has also been proposed that it induces apoptosis in human breast cancer cells by activating the caspase-3 pathway (3). The neuroprotective effects of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one may be due to its ability to reduce oxidative stress and inflammation in the brain (4).

Biochemical And Physiological Effects

(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the replication of influenza A virus by reducing the expression of viral proteins (2). It has also been shown to induce apoptosis in human breast cancer cells by increasing the expression of pro-apoptotic proteins (3). The neuroprotective effects of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one may be due to its ability to increase the activity of antioxidant enzymes and reduce the expression of pro-inflammatory cytokines (4).

Advantages And Limitations For Lab Experiments

One advantage of using (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one in lab experiments is its high potency and selectivity. It has been found to exhibit antiviral and anticancer activity at low concentrations (2, 3). However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one. One direction is to explore its potential applications in the treatment of other viral infections, such as HIV and hepatitis C. Another direction is to investigate its mechanism of action in more detail, particularly its effects on cellular signaling pathways. Additionally, further studies are needed to determine its safety and toxicity profiles in animal models and humans.
Conclusion
In conclusion, (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its antiviral, anticancer, and neuroprotective properties make it a promising candidate for further research. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further studies are needed to explore its potential applications and mechanisms of action, as well as its safety and toxicity profiles.
References:
1. Liu, J., Chen, Y., & Liu, Y. (2018). Synthesis of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one. Synthetic Communications, 48(2), 145-150.
2. Kim, S., Kim, Y., & Lee, S. (2012). Inhibitory effect of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one on influenza A virus replication. Archives of Pharmacal Research, 35(4), 623-628.
3. Zhang, W., Wang, X., & Li, J. (2018). (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one induces apoptosis in human breast cancer cells via caspase-3 pathway. Oncology Letters, 15(6), 8299-8304.
4. Wang, Q., Liu, Y., & Zhou, J. (2019). Neuroprotective effects of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one in a mouse model of Parkinson's disease. Brain Research Bulletin, 149, 83-91.

Synthesis Methods

The synthesis of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one involves the reaction of 1,3-dichloro-5,7-dimethyladamantane with potassium tert-butoxide in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature, and the yield of the product is around 50% (1).

properties

CAS RN

19301-54-3

Product Name

(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(1S,3S,4R,5R,7R)-4-chloroadamantan-2-one

InChI

InChI=1S/C10H13ClO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2/t5-,6+,7-,8+,9+/m0/s1

InChI Key

VWRCUEUBWJRNRQ-KVEIKIFDSA-N

Isomeric SMILES

C1[C@H]2C[C@H]3C[C@@H]1[C@H]([C@@H](C2)C3=O)Cl

SMILES

C1C2CC3CC1C(C(C2)C3=O)Cl

Canonical SMILES

C1C2CC3CC1C(C(C2)C3=O)Cl

Origin of Product

United States

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